Methyl 3,4-bis(bromomethyl)benzoate
Overview
Description
Methyl 3,4-bis(bromomethyl)benzoate: is an organic compound with the molecular formula C10H10Br2O2 . It is a derivative of benzoic acid, where two bromomethyl groups are attached to the 3rd and 4th positions of the benzene ring. This compound is often used in organic synthesis and research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(bromomethyl)benzoate typically involves the bromination of methyl 3,4-dimethylbenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) . The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl groups in Methyl 3,4-bis(bromomethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like or .
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Methyl 3,4-bis(bromomethyl)benzoate is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those requiring brominated intermediates.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(bromomethyl)benzoate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The ester group can participate in hydrolysis or reduction reactions, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with only one bromomethyl group at the 4th position.
Methyl 3-bromobenzoate: Contains a single bromine atom at the 3rd position.
Methyl 3,4-dimethylbenzoate: Lacks bromine atoms, with methyl groups instead.
Uniqueness
Methyl 3,4-bis(bromomethyl)benzoate is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for more complex and diverse chemical transformations compared to its mono-substituted counterparts.
Properties
IUPAC Name |
methyl 3,4-bis(bromomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQMRZOUBBQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371625 | |
Record name | methyl 3,4-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20896-23-5 | |
Record name | methyl 3,4-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20896-23-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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